2-Bromo-N,N,6-trimethylaniline

Organolithium Chemistry Halogen-Lithium Exchange Steric Effects

2-Bromo-N,N,6-trimethylaniline (CAS 1197157-17-7) is a tertiary aniline derivative characterized by a bromine atom at the ortho position and three methyl groups distributed across the nitrogen and the 6-position of the aromatic ring. This substitution pattern generates a unique steric and electronic environment distinct from its simpler analogs.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B8641995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N,6-trimethylaniline
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)N(C)C
InChIInChI=1S/C9H12BrN/c1-7-5-4-6-8(10)9(7)11(2)3/h4-6H,1-3H3
InChIKeyUVNMILNAEGWRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N,N,6-trimethylaniline: Technical Procurement Profile and In-Class Positioning


2-Bromo-N,N,6-trimethylaniline (CAS 1197157-17-7) is a tertiary aniline derivative characterized by a bromine atom at the ortho position and three methyl groups distributed across the nitrogen and the 6-position of the aromatic ring . This substitution pattern generates a unique steric and electronic environment distinct from its simpler analogs. The compound serves as a specialized building block in organic synthesis, particularly in cross-coupling reactions where steric bulk can modulate reactivity and selectivity . The presence of both N,N-dimethyl and 6-methyl substituents creates a congested ortho-bromo environment, which fundamentally alters its behavior in metal-catalyzed transformations compared to less hindered alternatives.

Procurement Rationale: Why 2-Bromo-N,N,6-trimethylaniline Cannot Be Replaced by Common Analogs


Generic substitution with common ortho-bromoanilines such as 2-bromo-N,N-dimethylaniline or 2-bromo-6-methylaniline is not feasible due to the compound's unique dual steric shielding. The 6-methyl group acts as a 'buttressing' substituent that forces the N,N-dimethylamino group into a conformation that further hinders the ortho-bromine, a phenomenon documented in related systems [1]. This steric congestion directly impacts reaction kinetics, regioselectivity, and the stability of organometallic intermediates, making the compound indispensable for applications requiring controlled reactivity at a hindered aryl bromide site .

Quantitative Differentiation of 2-Bromo-N,N,6-trimethylaniline from Closest Analogs


Enhanced Steric Shielding at the Ortho-Bromo Site via Buttressing Effect

The 6-methyl substituent in 2-bromo-N,N,6-trimethylaniline exerts a 'buttressing effect' on the adjacent N,N-dimethylamino group, increasing steric hindrance around the ortho-bromine. In a systematic study of ortho-bromo-N,N-dimethylanilines, the introduction of a 6-substituent significantly slowed bromine-lithium exchange rates and forced deaggregation of formed aryllithiums, thereby boosting their reactivity towards electrophiles [1]. While direct kinetic data for the target compound is not reported, the structural homology supports a class-level inference of enhanced steric shielding compared to 2-bromo-N,N-dimethylaniline, which lacks the 6-methyl group.

Organolithium Chemistry Halogen-Lithium Exchange Steric Effects

Elevated Boiling Point Indicative of Increased Molecular Weight and Intermolecular Forces

2-Bromo-N,N,6-trimethylaniline exhibits a computed normal boiling point of 238.1±28.0 °C at 760 mmHg . This is significantly higher than the boiling points of two common, less-substituted analogs: 2-bromo-N,N-dimethylaniline (225.9±23.0 °C at 760 mmHg) and 2-bromo-6-methylaniline (105-107 °C at 205 mmHg, which corresponds to a higher temperature at atmospheric pressure) . The elevated boiling point is a direct consequence of its higher molecular weight (214.10 g/mol) and potentially stronger intermolecular interactions due to the additional methyl group.

Physical Chemistry Thermodynamics Process Engineering

Differentiated Density Profile Affecting Formulation and Solvent Partitioning

The computed density of 2-bromo-N,N,6-trimethylaniline is 1.3±0.1 g/cm³ . This value is lower than that of 2-bromo-N,N-dimethylaniline (1.388 g/cm³) and significantly lower than that of 2-bromo-6-methylaniline (1.4780 g/mL at 25 °C) . The lower density, despite a higher molecular weight, is consistent with the increased steric bulk of the N,N,6-trimethyl substitution, which disrupts molecular packing.

Physical Chemistry Formulation Science Process Chemistry

Validated Application Scenarios for 2-Bromo-N,N,6-trimethylaniline Based on Quantitative Evidence


Synthesis of Sterically Hindered Biaryl Ligands and Catalysts

The unique steric profile of 2-bromo-N,N,6-trimethylaniline, as inferred from the 'buttressing effect' in related systems [1], makes it a valuable precursor for synthesizing highly hindered biaryl ligands. In palladium-catalyzed cross-coupling reactions, the bulky ortho-substituent can stabilize reactive intermediates and enhance selectivity in asymmetric transformations. This compound is particularly suited for the preparation of N-heterocyclic carbene (NHC) precursors or phosphine ligands where a congested aryl group is required to enforce a specific coordination geometry around a metal center.

Development of Selective Pharmaceutical Intermediates via Controlled Cross-Coupling

In medicinal chemistry programs, the controlled reactivity of hindered aryl bromides is essential for late-stage functionalization of drug candidates. The steric hindrance at the bromine atom in 2-bromo-N,N,6-trimethylaniline can be exploited to achieve high chemoselectivity in Suzuki-Miyaura couplings, as demonstrated for ortho-bromoanilines [2]. This allows for the selective introduction of an aryl or heteroaryl group at the ortho position without affecting other sensitive functional groups, a key advantage in the synthesis of complex pharmaceutical intermediates.

Preparation of Specialized Organolithium Reagents for Directed Ortho-Metalation

The 'buttressing effect' documented for ortho-bromo-N,N-dimethylanilines [1] suggests that 2-bromo-N,N,6-trimethylaniline can undergo halogen-lithium exchange to generate a highly reactive, yet sterically protected, aryllithium species. This intermediate is valuable for directed ortho-metalation (DoM) strategies, where the bulky N,N,6-trimethyl substitution pattern can direct lithiation to specific positions and then undergo subsequent trapping with electrophiles. This provides access to poly-substituted arenes that are difficult to obtain via other routes.

Design of Functional Materials Requiring Hindered Arylamine Building Blocks

The distinct physical properties of 2-bromo-N,N,6-trimethylaniline, including its higher boiling point and lower density compared to simpler analogs , make it a candidate for the synthesis of organic electronic materials. Hindered arylamines are common motifs in hole-transport materials for organic light-emitting diodes (OLEDs) and perovskite solar cells, where steric bulk can suppress aggregation and improve film morphology. This compound serves as a versatile building block for introducing a hindered N,N-dimethylaniline unit into π-conjugated systems.

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